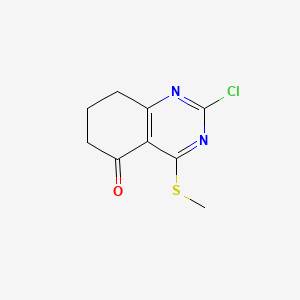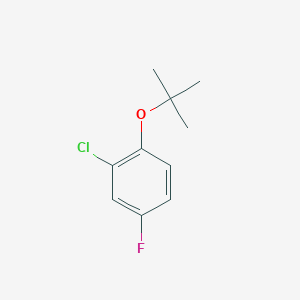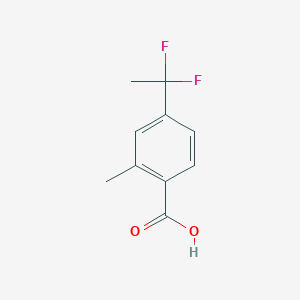
Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C11H16O5 and a molecular weight of 228.24 g/mol . This compound is characterized by a cyclohexane ring substituted with two ester groups and a ketone group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate with tryptamine, which leads to the formation of dimethyl 4-[2-(1H-indol-3-yl)ethylamino]-6-methyl-2-phenylcyclohexa-3,5-diene-1,3-dicarboxylate . This reaction is typically carried out under dehydration conditions due to the basic properties of the indole nitrogen atom.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation. For instance, the catalytic hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate using a CuMgAl catalyst under mild conditions can achieve high conversion rates and selectivity . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate macrophage polarization, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype . This effect is mediated through the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, as well as the modulation of surface receptors and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate
- Dimethyl 4,4,8,8-tetrafluoroadamantane-1,3-dicarboxylate
Uniqueness
Dimethyl 1-Methyl-6-oxocyclohexane-1,3-dicarboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C11H16O5 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
dimethyl 1-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C11H16O5/c1-11(10(14)16-3)6-7(9(13)15-2)4-5-8(11)12/h7H,4-6H2,1-3H3 |
Clé InChI |
MZBOORFKQXTTJK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCC1=O)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13691427.png)
![Naphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13691428.png)




![Ethyl (S,E)-4-[(S)-2-(Boc-amino)-N,3,3-trimethylbutanamido]-2,5-dimethyl-2-hexenoate](/img/structure/B13691449.png)




![2-[2-(Hydroxymethyl)phenyl]-2-propanol](/img/structure/B13691495.png)
![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole](/img/structure/B13691504.png)
